(2R,6R)-2,6-dimethylpiperidine
説明
“(2R,6R)-2,6-Dimethylthiomorpholine” is a chemical compound with the molecular formula C6H13NS . It is also known by other names such as “(2R,6R)-2,6-Dimethylthiomorpholin” in German, “(2R,6R)-2,6-Diméthylthiomorpholine” in French, and “Thiomorpholine, 2,6-dimethyl-, (2R,6R)-” as per ACD/Index Name .
Synthesis Analysis
The synthesis of “(2R,6R)-hydroxynorketamine (HNK)” includes the preparation of “®-norketamine” via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid .Molecular Structure Analysis
The molecular structure of “(2R,6R)-2,6-Dimethylthiomorpholine” is complex and involves various molecular interactions. For instance, it has been found that “(2R,6R)-hydroxynorketamine (HNK)” enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .Chemical Reactions Analysis
“(2R,6R)-hydroxynorketamine (HNK)” has been found to rapidly potentiate hippocampal glutamatergic transmission through a synapse-specific presynaptic mechanism . It also causes an NMDAR-independent enhancement of AMPAR-mediated synaptic transmission in hippocampal slices from male and female rats .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,6R)-2,6-dimethylpiperidine” include a molecular formula of C6H13NS and an average mass of 131.239 Da . It is recommended to be stored at 2-8°C .科学的研究の応用
NMR Studies and Chemical Synthesis
- Proton Magnetic Resonance Studies : Booth, Little, and Feeney (1968) conducted studies on cis- and trans-2,6-Dimethylpiperidine, focusing on their purification and the analysis of their PMR spectra, revealing insights into their molecular configurations (Booth, Little, & Feeney, 1968).
- Asymmetric Synthesis : Fréville et al. (1997) explored the asymmetric synthesis of (+) and (−) trans-2,6-dimethylpiperidines from diastereomeric lactams, contributing to the field of stereoselective chemical synthesis (Fréville et al., 1997).
Catalytic Activity
- Catalytic Ligands : Vidal‐Ferran et al. (1998) investigated the use of cis-2,6-dimethylpiperidine in catalytic ligands for enantioselective addition reactions, demonstrating its potential in asymmetric catalysis (Vidal‐Ferran et al., 1998).
Chemical Interactions and Properties
- Chemical Affinity and Binding : Sung-Youn Chang et al. (2011) identified prohibitin as a binding protein to compounds involving 2,6-dimethylpiperidine, highlighting its potential in targeted molecular interactions (Sung-Youn Chang et al., 2011).
- Thermochemistry Studies : Ribeiro da Silva et al. (2006) focused on the thermochemistry of methylpiperidines, including 2,6-dimethylpiperidine, to understand its stability and conformational behavior (Ribeiro da Silva et al., 2006).
Conformational Analysis and Interaction Studies
- Conformational Analysis of Hydrazones : Sankar, Umamatheswari, and Pandiarajan (2015) analyzed the conformation of 2,6-diarylpiperidin-4-one hydrazones, providing insights into the structure and stereochemistry of these compounds (Sankar, Umamatheswari, & Pandiarajan, 2015).
特性
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2,6-dimethylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。